1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride
Overview
Description
1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C9H14Cl2N4. It is a derivative of pyrimidine and piperidine, both of which are significant in the field of medicinal chemistry due to their diverse biological activities .
Preparation Methods
The synthesis of 1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 4-chloropyrimidine and piperidine as the primary starting materials.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 4-chloropyrimidine by the piperidine moiety.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield optimization .
Chemical Reactions Analysis
1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, particularly at the piperidine ring, which can be oxidized to form piperidinones or reduced to form piperidines.
Common Reagents and Conditions: Common reagents include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions but can include various substituted pyrimidines and piperidines.
Scientific Research Applications
1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride can be compared with other similar compounds:
Properties
IUPAC Name |
1-(4-chloropyrimidin-2-yl)piperidin-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4.ClH/c10-8-1-4-12-9(13-8)14-5-2-7(11)3-6-14;/h1,4,7H,2-3,5-6,11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYCWGWQEFJLAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC(=N2)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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